N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine
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Overview
Description
N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine is a complex organic compound that features a quinoline core structure substituted with a 4-chlorophenyl group and a glycylglycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base to form the quinoline structure . The 4-chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride. The final step involves coupling the quinoline derivative with glycylglycine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Pfitzinger reaction and automated peptide synthesizers for the coupling step .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Phenyl-substituted quinoline derivatives.
Scientific Research Applications
N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-{[2-(4-bromophenyl)quinolin-4-yl]carbonyl}glycylglycine: Similar structure but with a bromine atom instead of chlorine.
N-{[2-(4-methylphenyl)quinolin-4-yl]carbonyl}glycylglycine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance its binding affinity to certain molecular targets compared to its analogs.
Biological Activity
N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₃
- Molecular Weight : 397.82 g/mol
The compound features a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit various bacterial strains. A study demonstrated that quinoline derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy based on structural modifications .
Anticancer Properties
Quinoline derivatives are also recognized for their anticancer potential. In vitro studies have shown that this compound may induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death. For example, similar compounds have been reported to inhibit the proliferation of breast cancer cells by inducing G2/M cell cycle arrest .
Antioxidant Activity
The antioxidant properties of this compound have been investigated, revealing its ability to scavenge free radicals. Comparative studies indicated that certain derivatives exhibited antioxidant activity comparable to standard antioxidants like ascorbic acid. The DPPH assay results showed substantial free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, such as DNA replication or metabolic pathways.
- Receptor Interaction : Binding affinity to various receptors (e.g., estrogen receptors) has been suggested, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound may exert protective effects against cellular damage.
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of quinoline derivatives, this compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .
Study 2: Anticancer Activity
A study focused on the anticancer properties revealed that treatment with the compound led to a significant reduction in cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be 15 µM after 48 hours of exposure, indicating potent anticancer activity .
Properties
Molecular Formula |
C20H16ClN3O4 |
---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
2-[[2-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H16ClN3O4/c21-13-7-5-12(6-8-13)17-9-15(14-3-1-2-4-16(14)24-17)20(28)23-10-18(25)22-11-19(26)27/h1-9H,10-11H2,(H,22,25)(H,23,28)(H,26,27) |
InChI Key |
YRMTZMXOOKMLAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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